molecular formula C10H9FO3 B14888988 Methyl 3-acetyl-2-fluorobenzoate

Methyl 3-acetyl-2-fluorobenzoate

Cat. No.: B14888988
M. Wt: 196.17 g/mol
InChI Key: SWAUHSOFAJICGP-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-2-fluorobenzoate: is an organic compound with the molecular formula C10H9FO3 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a methyl ester group, an acetyl group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-2-fluorobenzoate typically involves the esterification of 3-acetyl-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-acetyl-2-fluorobenzoate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3-acetyl-2-fluorobenzoic acid.

    Reduction: Formation of 3-(hydroxymethyl)-2-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-acetyl-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 5-acetyl-2-fluorobenzoate

Comparison: Methyl 3-acetyl-2-fluorobenzoate is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack one or both of these groups.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-acetyl-2-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c1-6(12)7-4-3-5-8(9(7)11)10(13)14-2/h3-5H,1-2H3

InChI Key

SWAUHSOFAJICGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)OC)F

Origin of Product

United States

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